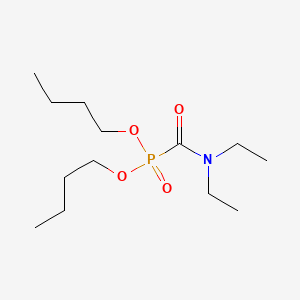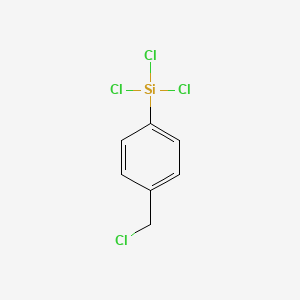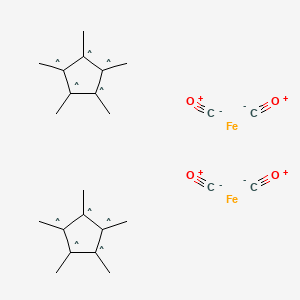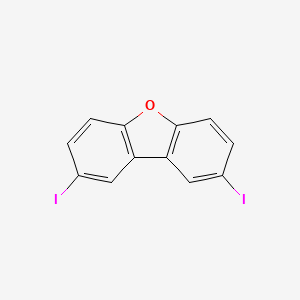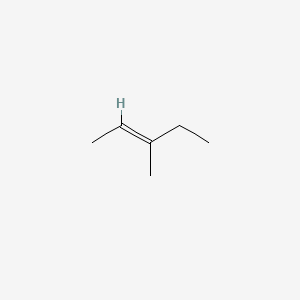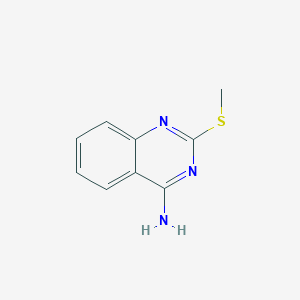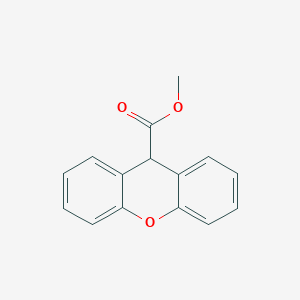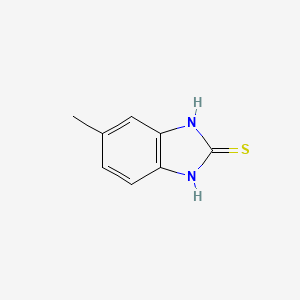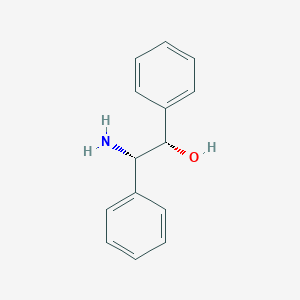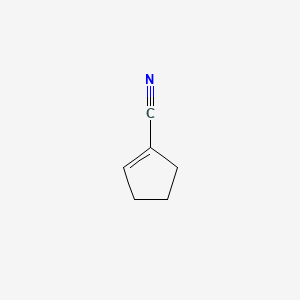
1-Cyclopentenecarbonitrile
描述
1-Cyclopentenecarbonitrile is an organic compound with the molecular formula C₆H₇N and a molecular weight of 93.13 g/mol . It is a colorless liquid that is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons . This compound is an important intermediate in organic synthesis and has various applications in different fields.
生化分析
Biochemical Properties
1-Cyclopentene-1-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 1-Cyclopentene-1-carbonitrile and cytochrome P450 leads to the formation of hydroxylated metabolites, which are crucial for further biochemical transformations .
Cellular Effects
1-Cyclopentene-1-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 1-Cyclopentene-1-carbonitrile affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1-Cyclopentene-1-carbonitrile involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and other cellular functions. Furthermore, 1-Cyclopentene-1-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopentene-1-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or prolonged light exposure. Long-term studies have shown that 1-Cyclopentene-1-carbonitrile can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1-Cyclopentene-1-carbonitrile vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways, while at high doses, it can exhibit toxic effects. For instance, high doses of 1-Cyclopentene-1-carbonitrile have been associated with hepatotoxicity and neurotoxicity in animal studies. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-Cyclopentene-1-carbonitrile is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes oxidation to form hydroxylated metabolites, which can further participate in conjugation reactions. These metabolic transformations are essential for the detoxification and elimination of 1-Cyclopentene-1-carbonitrile from the body .
Transport and Distribution
Within cells and tissues, 1-Cyclopentene-1-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
1-Cyclopentene-1-carbonitrile exhibits specific subcellular localization, primarily accumulating in the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 1-Cyclopentene-1-carbonitrile in these compartments can influence its activity and function, impacting various cellular processes .
准备方法
1-Cyclopentenecarbonitrile can be synthesized through several methods. One common method involves the reaction of cyclopentene with hydrogen cyanide in the presence of a catalyst . This reaction typically requires specific conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process.
化学反应分析
1-Cyclopentenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert this compound to cyclopentylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclopentene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Cyclopentenecarbonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including ketones, nitriles, and alcohols.
Pharmaceuticals: This compound is an intermediate in the synthesis of pharmaceutical agents and active ingredients.
Agrochemicals: It is used in the production of agrochemicals, including pesticides and herbicides.
Dyestuffs: This compound is also used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Cyclopentenecarbonitrile involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form cyclopentanone derivatives. In reduction reactions, it interacts with reducing agents to form cyclopentylamine derivatives .
相似化合物的比较
1-Cyclopentenecarbonitrile can be compared with other similar compounds such as:
Cyclopentene: Lacks the nitrile group and has different reactivity and applications.
Cyclopentanone: Contains a carbonyl group instead of a nitrile group and is used in different synthetic applications.
Cyclopentylamine: Contains an amine group instead of a nitrile group and has different chemical properties and uses.
The uniqueness of this compound lies in its nitrile group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
cyclopentene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZRFXCDCYXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184545 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-38-9 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Cyanocyclopentene?
A1: A primary method for synthesizing 1-Cyanocyclopentene involves the catalytic cyanation of 1-halocycloalkenes using tetracyanocobaltate(I). [] This reaction offers a convenient route for obtaining 1-cyanocycloalkenes, including 1-Cyanocyclopentene.
Q2: Has 1-Cyanocyclopentene been used in the synthesis of more complex molecules?
A2: Yes, 1-Cyanocyclopentene serves as a building block in synthesizing various compounds. For instance, it reacts with homoveratrylamine to yield 2-cyano-N-(3,4-dimethoxyphenethyl)cyclopentylamine. [] This intermediate subsequently undergoes transformations leading to the synthesis of diazasteroids, specifically 8,11-diaza-2,3-dimethoxygona-1, 3,5 (10), 9 (11)-tetraene. []
Q3: Can the reactivity of 1-Cyanocyclopentene be modified for different synthetic applications?
A3: Indeed, the reactivity of 1-Cyanocyclopentene can be tuned. Studies show that substituting methyl groups on the cyclopentene ring influences the reactivity with tetracyanocobaltate(I) during cyanation. [] For example, 1-chloro-2-methylcyclohexene exhibits significantly lower reactivity compared to unsubstituted 1-chlorocyclohexene. []
Q4: Does 1-Cyanocyclopentene participate in reactions beyond simple additions?
A4: Beyond additions, 1-Cyanocyclopentene is susceptible to polymerization. [] While the provided abstract lacks specifics regarding the polymerization conditions and resulting polymer properties, it highlights the potential for 1-Cyanocyclopentene to serve as a monomer. This opens avenues for exploring its use in material science and polymer chemistry.
Q5: Are there specific structural isomers associated with derivatives of 1-Cyanocyclopentene?
A5: Research indicates that the reaction of diphenylphosphine with 1-Cyanocyclopentene yields 2-diphenylphosphino-1-cyanocyclopentane. [] Notably, both cis and trans isomers of this product are formed, as confirmed by 13C and 31P NMR analysis. [] This isomerism could influence the compound's properties and applications.
Q6: What is the significance of 2,2-disubstituted-5-cyanocyclopentanones and their relation to 1-Cyanocyclopentene?
A6: While not directly derived from 1-Cyanocyclopentene in the provided research, the synthesis of 2,2-disubstituted-5-cyanocyclopentanones relies on a closely related precursor, 3,3-disubstituted-2-amino-1-cyanocyclopentenes. [] These precursors share a structural resemblance to 1-Cyanocyclopentene, highlighting the versatility of the cyclopentene scaffold in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


